molecular formula C₁₁H₁₂D₃N₅O₄ B1144819 N6-Methyladenosine-d3 CAS No. 139896-43-8

N6-Methyladenosine-d3

Cat. No.: B1144819
CAS No.: 139896-43-8
M. Wt: 284.29
InChI Key:
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Description

N6-Methyladenosine-d3 is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of N6-methyladenosine, which is a prevalent modification found in various RNA molecules. This modification plays a crucial role in regulating RNA metabolism, including stability, splicing, and translation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methyladenosine-d3 involves the incorporation of deuterium atoms into the N6-methyladenosine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the methylation process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to verify the incorporation of deuterium and the overall integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

N6-Methyladenosine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated compounds .

Scientific Research Applications

N6-Methyladenosine-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various experiments. Its applications include:

Mechanism of Action

N6-Methyladenosine-d3 exerts its effects by mimicking the natural N6-methyladenosine modification in RNA. It interacts with specific proteins and enzymes involved in RNA metabolism, such as methyltransferases and demethylases. These interactions influence RNA stability, splicing, and translation, ultimately affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    N1-Methyladenosine: Another methylated adenosine derivative with distinct biological roles.

    5-Methylcytidine: A methylated cytidine with similar applications in RNA research.

    N6-Methyl-2’-deoxyadenosine: A DNA analog of N6-methyladenosine

Uniqueness

N6-Methyladenosine-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy in experimental tracking and analysis. This makes it particularly valuable in studies requiring precise quantification and localization of RNA modifications .

Properties

CAS No.

139896-43-8

Molecular Formula

C₁₁H₁₂D₃N₅O₄

Molecular Weight

284.29

Synonyms

6-Methyladenosine-d3;  6-Methylamino-9-β-D-ribofuranosylpurine-d3;  6-Methylaminopurine D-riboside-d3;  6-Methylaminopurine ribonucleoside-d3;  6-Methylaminopurine riboside-d3;  9-β-D-Ribofuranosyl-N6-methylaminopurine-d3; _x000B_N-Methyladenosine-d3;  N6-Methyla

Origin of Product

United States

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